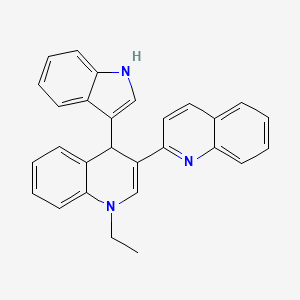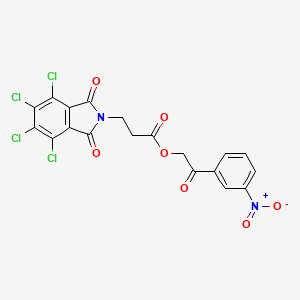![molecular formula C18H23NO2S B12495315 5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine](/img/structure/B12495315.png)
5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine is an organic compound that features a pyridine ring substituted with a sulfonyl group and a tert-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine typically involves the following steps:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-tert-butylphenyl with a suitable sulfonylating agent, such as sulfonyl chloride, in the presence of a base like pyridine.
Coupling Reaction: The sulfonyl intermediate is then coupled with 2-methylpyridine through a nucleophilic substitution reaction. This step often requires a catalyst, such as palladium, and a suitable solvent, like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butylphenylsulfonyl chloride: A precursor in the synthesis of the target compound.
2-Methylpyridine: A structural analog that lacks the sulfonyl and tert-butylphenyl groups.
Sulfonylpyridines: A class of compounds with similar sulfonyl and pyridine functionalities.
Uniqueness
5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine is unique due to the presence of both the sulfonyl and tert-butylphenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H23NO2S |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
5-[2-(4-tert-butylphenyl)sulfonylethyl]-2-methylpyridine |
InChI |
InChI=1S/C18H23NO2S/c1-14-5-6-15(13-19-14)11-12-22(20,21)17-9-7-16(8-10-17)18(2,3)4/h5-10,13H,11-12H2,1-4H3 |
Clave InChI |
MJAHSTXRORPHPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Solubilidad |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B12495236.png)
![(4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495242.png)
![4-N,13-N-bis[(3-fluorophenyl)methyl]-2-thia-5,6,7,10,11,12-hexazatricyclo[8.3.0.03,7]trideca-1(13),3,5,11-tetraene-4,13-dicarboxamide](/img/structure/B12495247.png)
![N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12495248.png)
![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495255.png)
![N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495256.png)
![10-(2-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12495258.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol](/img/structure/B12495262.png)
![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495266.png)
![2-(4-chlorophenoxy)-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide](/img/structure/B12495272.png)
![6-Oxo-1-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495273.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12495276.png)

